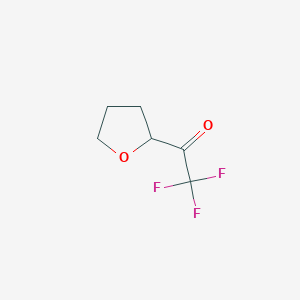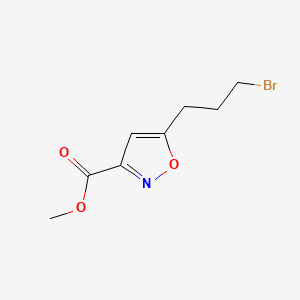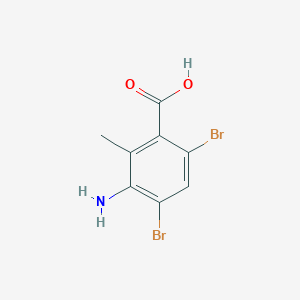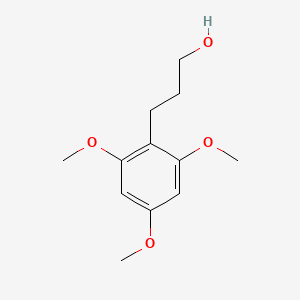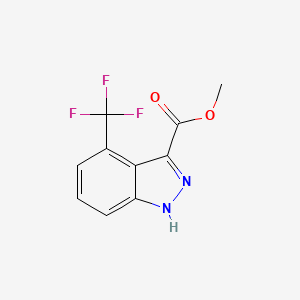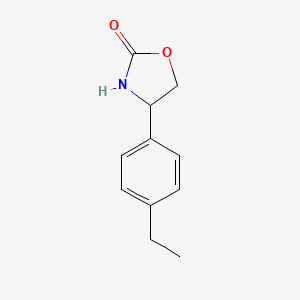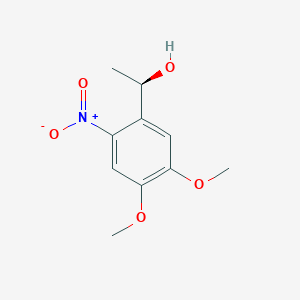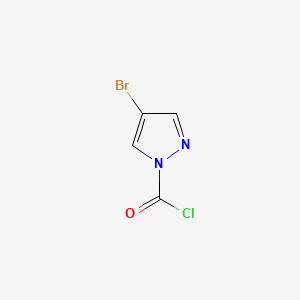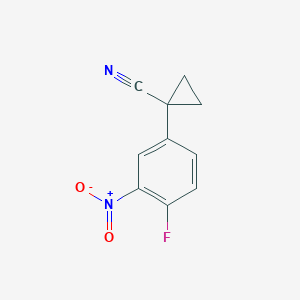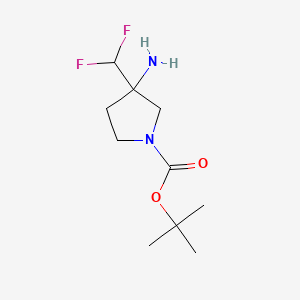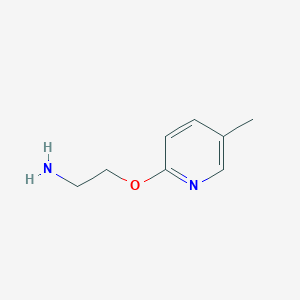
2-(2-Aminoethoxy)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethoxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminoethoxy group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon. It is a versatile compound with significant applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-5-methylpyridine typically involves the reaction of 2-chloro-5-methylpyridine with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the aminoethoxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 2-(2-Aminoethoxy)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in refluxing conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(2-Aminoethoxy)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It has potential applications in the development of drugs targeting specific receptors or enzymes. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(2-Aminoethoxy)-5-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl group on the pyridine ring can enhance the compound’s binding affinity to its target by providing hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
2-(2-Aminoethoxy)ethanol: This compound has a similar aminoethoxy group but lacks the pyridine ring. It is used in gas treating and as a solvent in various industrial applications.
2-(2-Aminoethoxy)ethylamine: This compound has an additional ethylamine group, making it more versatile in forming complex structures. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Methylpyridine: This compound lacks the aminoethoxy group and is used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: 2-(2-Aminoethoxy)-5-methylpyridine is unique due to the presence of both the aminoethoxy group and the methyl group on the pyridine ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-(5-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(10-6-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 |
InChIキー |
KUMIOJQXBGJULR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


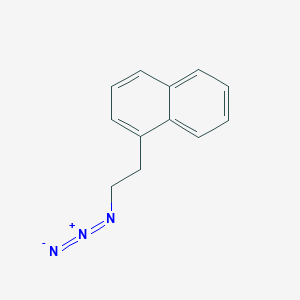
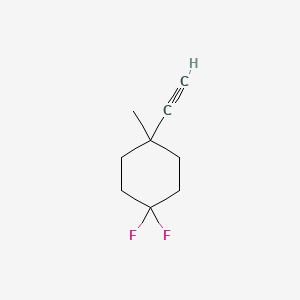
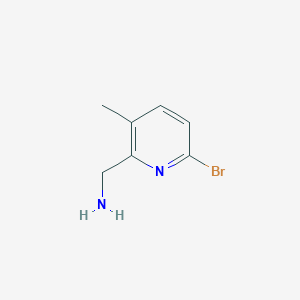
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
